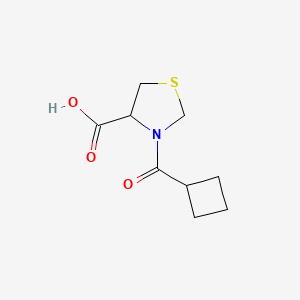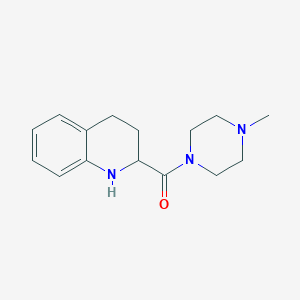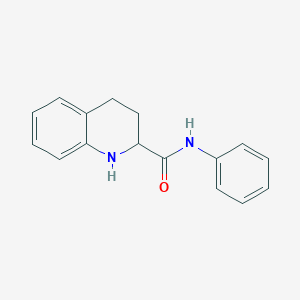
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide
説明
“N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide” is a chemical compound with the CAS Number: 1104201-69-5 . It has a molecular weight of 252.32 and is typically found in powder form .
Synthesis Analysis
The synthesis of compounds similar to “N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide” often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name for this compound is N-phenyl-1,2,3,4-tetrahydro-2-quinolinecarboxamide . The InChI Code is 1S/C16H16N2O/c19-16 (17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14 (12)18-15/h1-9,15,18H,10-11H2, (H,17,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Medicinal Chemistry and Drug Development
“N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide” is a type of quinoline, which has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . It has been used as NF-κB inhibitors, which could be useful in anticancer drug research .
Treatment of Metabolic and Immunological Diseases
Retinoid nuclear modulators are important agents for the treatment of metabolic and immunological diseases . The quinoline structure of “N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide” could potentially be used in the development of these modulators .
Neuroinflammation and Brain Disorders
Lipopolysaccharide (LPS)-induced inflammatory mediators might have a beneficial impact on various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis of these diseases .
Material Science Applications
Quinoline compounds possess important applications in material science, such as fluorescent sensor and dyestuff, brightening agents, plastics, information storage, and analytical reagents .
Antimalarial Activity
Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development, including antimalarial drugs .
Antibacterial and Antifungal Activities
Quinoline has been found to have antibacterial and antifungal activities , which suggests that “N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide” could potentially be used in the development of new antibacterial and antifungal drugs .
Safety and Hazards
特性
IUPAC Name |
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16(17-13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)18-15/h1-9,15,18H,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJYOZDBTKNGBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1,2,3,4-tetrahydroquinoline-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



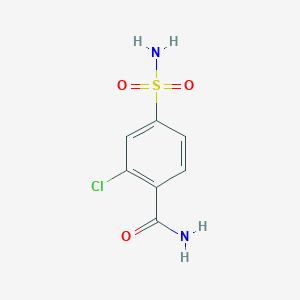
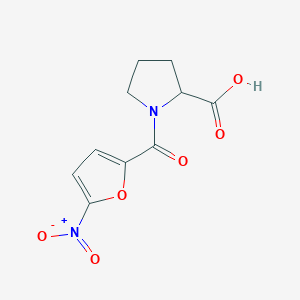



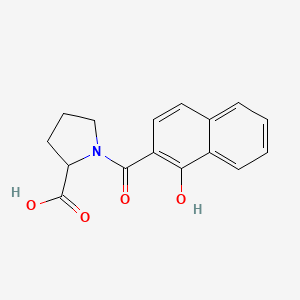
![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)


